(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
(1R,4R,5R)-5-(Bromomethyl)bicyclo[221]hept-2-ene is a bicyclic compound that features a bromomethyl group attached to a norbornene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene typically involves the bromination of a suitable norbornene derivative. One common method is the bromination of norbornene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The double bond in the norbornene framework can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding saturated bicyclic compound.
Scientific Research Applications
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the double bond or the bromomethyl group can be targeted by oxidizing agents, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: A similar bicyclic compound with a carboxylic acid group instead of a bromomethyl group.
Bicyclo[2.1.1]hexanes: Compounds with a similar bicyclic structure but different substitution patterns.
Uniqueness
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the presence of a bromomethyl group, which makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDJEPZLSGMJSM-CSMHCCOUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16002-25-8 |
Source
|
Record name | rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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